H-L-Lys(Fmoc)-NH2*HCl
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Overview
Description
H-L-Lys(Fmoc)-NH2*HCl: is a derivative of lysine, an essential amino acid. The compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Fmoc (fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the HCl (hydrochloride) ensures the compound remains stable and soluble.
Mechanism of Action
Target of Action
H-L-Lys(Fmoc)-NH2*HCl, also known as Nα-Fmoc-L-lysine, is primarily used in the field of proteomics research . It is a derivative of the essential amino acid Lysine, which plays a crucial role in protein synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis process. It is then removed, or deprotected, to allow the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. As a derivative of Lysine, it is incorporated into proteins during translation, the process by which the genetic code in mRNA is read to produce proteins. The Fmoc group allows for the selective addition of amino acids in peptide synthesis .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during synthesis, the Fmoc group allows for the precise assembly of amino acids into peptides. Once the peptide chain is assembled, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of the compound. In general, the compound is stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
H-L-Lys(Fmoc)-NH2*HCl plays a significant role in biochemical reactions. It is used in solid-phase peptide synthesis (SPPS), a method used to create peptides and proteins for research . The Fmoc group serves as a temporary protector during the synthesis process, preventing unwanted reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The synthesized peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the nature of the synthesized peptide.
Molecular Mechanism
The mechanism of action of this compound is tied to its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino acid to participate in peptide bond formation . This process can influence gene expression and enzyme activity, depending on the specific peptide being synthesized .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for successful peptide synthesis . Over time, degradation can occur, potentially affecting the outcome of the synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models would largely depend on the specific peptides being synthesized. Different dosages could lead to varying effects, from threshold effects at low doses to potential toxicity at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Lys(Fmoc)-NH2*HCl typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: H-L-Lys(Fmoc)-NH2*HCl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using piperidine in DMF, allowing further modifications to the lysine residue.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or HBTU.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: HATU, HBTU, and DIPEA.
Major Products Formed:
Fmoc Removal: Lysine derivatives without the Fmoc group.
Coupling Reactions: Peptides or modified lysine residues.
Scientific Research Applications
H-L-Lys(Fmoc)-NH2*HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis.
Drug Development: Helps in the synthesis of peptide-based drugs.
Bioconjugation: Used in the modification of proteins and peptides for various biological studies.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a Boc (tert-butoxycarbonyl) protective group.
Fmoc-hLys(Boc)-OH: A homolog of lysine with a similar protective group.
Uniqueness: H-L-Lys(Fmoc)-NH2*HCl is unique due to its specific protective groups, which offer stability and solubility advantages. The combination of Fmoc and HCl ensures that the compound remains stable during storage and handling, making it a preferred choice in peptide synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDQEBLOOAONQK-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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